Fmoc-Lysinol(Boc)
Description
Fundamental Role as a Protected Amino Acid Building Block
The primary role of Nα-Fmoc-Nε-Boc-L-lysine is to serve as a stable, reactive unit for the incorporation of lysine (B10760008) into a growing peptide chain while preventing unwanted side reactions. chemimpex.comchempep.com In peptide synthesis, the α-amino group of an incoming amino acid must be temporarily blocked to ensure that it forms a peptide bond exclusively through its carboxylic acid function. The Fmoc group serves this purpose; it is stable throughout the coupling reaction but can be cleanly and rapidly removed under mild basic conditions, typically with a solution of piperidine (B6355638), to expose a new N-terminal amine for the next coupling step. chempep.comamericanpeptidesociety.org
Simultaneously, the lysine side chain contains a reactive primary amine (the ε-amino group) that must be masked throughout the entire synthesis process to prevent it from forming peptide bonds, which would lead to undesired branched structures. openaccesspub.org The tert-butoxycarbonyl (Boc) group provides this crucial side-chain protection. chempep.com The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), in the final step of the synthesis when the completed peptide is liberated from the solid support. peptide.comiris-biotech.de This differential stability of the Fmoc and Boc groups is the essence of an orthogonal protection strategy, allowing for selective deprotection and the precise construction of a defined peptide sequence. ontosight.airesearchgate.net
Beyond linear peptide synthesis, the deprotected lysine side chain can be used for site-specific modifications, such as the attachment of fluorescent dyes, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains in a process known as bioconjugation. chemimpex.comchempep.com It is also instrumental in the deliberate synthesis of branched peptides, where the ε-amino group serves as a specific attachment point for a second peptide chain. rsc.orgchempep.com
Table 1: Physicochemical Properties of Nα-Fmoc-Nε-Boc-L-Lysine
| Property | Value |
| CAS Number | 71989-26-9 |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.5 g/mol |
| Appearance | White solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) chempep.com |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) |
| ε-Amino Protection | Boc (tert-butoxycarbonyl) |
Historical Development and Evolution of Orthogonal Protecting Group Strategies
The ability to synthesize peptides with defined sequences is a relatively recent achievement in chemical history, built upon the development of protecting group chemistry. The first reversible Nα-protecting group, the carbobenzoxy (Cbz) group, was introduced by Bergmann and Zervas in 1932, marking a significant milestone. nih.gov However, early peptide synthesis was conducted in solution, a laborious and inefficient process for longer peptides.
A paradigm shift occurred in 1963 when R. Bruce Merrifield introduced solid-phase peptide synthesis (SPPS), a technique that revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process immensely. nih.govlsu.edu The first dominant SPPS strategy was based on the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bn)-based groups for semi-permanent side-chain protection. nih.govresearchgate.net This Boc/Bn strategy, however, relied on graded acid lability for deprotection; the Nα-Boc group was removed with a moderate acid like TFA, while final cleavage from the resin and removal of side-chain protectors required a very strong, hazardous acid like hydrogen fluoride (B91410) (HF). nih.goviris-biotech.de This is considered a "quasi-orthogonal" system because the deprotection mechanisms are not truly independent. biosynth.com
The concept of "orthogonality" was a major theoretical and practical advancement, defined as a set of protecting groups that can be removed in any order because their cleavage chemistries are mutually exclusive. researchgate.netwikipedia.org The introduction of the base-labile Fmoc group for Nα-protection by Carpino and Han in 1970 paved the way for a truly orthogonal strategy. nih.gov By the late 1970s, the Fmoc/tBu strategy was adapted for SPPS. nih.gov This approach pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu)-based side-chain protecting groups. nih.govbiosynth.com The deprotection schemes are fully independent: the Fmoc group is removed by a base (piperidine), while the tBu-based groups (including the Boc group on lysine) are removed by an acid (TFA). biosynth.com This milder, more versatile, and truly orthogonal system has largely supplanted the older Boc/Bn method and is the standard for modern peptide synthesis, with Nα-Fmoc-Nε-Boc-L-lysine being a quintessential building block within this framework. americanpeptidesociety.orgiris-biotech.de
Comparative Analysis with Other Lysine Derivatives in Peptide Synthesis Methodologies
The choice of a lysine derivative is dictated by the specific synthetic strategy, particularly when site-specific modifications are required. While Nα-Fmoc-Nε-Boc-L-lysine is the default choice for standard Fmoc SPPS, several other derivatives offer unique functionalities. chempep.compeptide.com
Boc-Lys(Fmoc)-OH : This derivative is used in the opposite context—Boc-based SPPS. peptide.com Here, the Nα-Boc group is the temporary protector removed by acid after each coupling. The side-chain Fmoc group is stable to these acidic conditions but can be selectively removed on-resin with a base, allowing for side-chain labeling, modification, or branching before the final, harsher acid cleavage. peptide.com
Fmoc-Lys(Alloc)-OH : The allyloxycarbonyl (Alloc) group provides another layer of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc/tBu removal. The Alloc group is selectively cleaved using a palladium catalyst, making it a valuable tool for complex syntheses where multiple, independent deprotection steps are needed. rsc.orgpeptide.com
Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH : The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and the sterically bulkier isovaleryl-Dde (ivDde) groups are removed under very mild conditions using hydrazine. iris-biotech.desigmaaldrich.com This chemistry is orthogonal to both Fmoc/piperidine and Boc/TFA. These derivatives are frequently used to synthesize cyclic or branched peptides, as the lysine side chain can be deprotected on the resin without disturbing any other protecting groups. iris-biotech.desigmaaldrich.com However, the Dde group has been reported to be somewhat unstable during prolonged synthesis, while the more robust ivDde group can sometimes be difficult to remove completely. iris-biotech.de
Fmoc-Lys(Mtt)-OH : The 4-methyltrityl (Mtt) group is an extremely acid-sensitive protecting group. It can be removed with a very dilute acid solution (e.g., 1% TFA in DCM), which is not strong enough to cleave more robust acid-labile groups like Boc or tBu, nor the bond linking the peptide to many common resins. iris-biotech.deiris-biotech.de This allows for selective on-resin deprotection of the lysine side chain for subsequent modification. sigmaaldrich.com
Table 2: Comparative Overview of Common Lysine Derivatives in Fmoc SPPS
| Lysine Derivative | Side-Chain Protecting Group | Cleavage Condition | Primary Application |
| Fmoc-Lys(Boc)-OH | Boc (tert-butoxycarbonyl) | Strong acid (e.g., TFA) peptide.com | Standard incorporation of lysine in Fmoc SPPS. |
| Fmoc-Lys(Alloc)-OH | Alloc (allyloxycarbonyl) | Pd(0) catalyst rsc.orgpeptide.com | Orthogonal protection for complex/multi-functionalized peptides. |
| Fmoc-Lys(Dde)-OH | Dde | 2% Hydrazine in DMF sigmaaldrich.com | On-resin side-chain modification, cyclization, and branching. |
| Fmoc-Lys(ivDde)-OH | ivDde | 2% Hydrazine in DMF iris-biotech.de | More stable alternative to Dde for on-resin modifications. |
| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | Mild acid (e.g., 1% TFA) iris-biotech.de | On-resin side-chain modification with high acid sensitivity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCXWDXTZJRSX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nα Fmoc Nε Boc L Lysine and Its Advanced Derivatives
Preparative Routes for Nα-Fmoc-Nε-Boc-L-Lysine
Nα-Fmoc-Nε-Boc-L-Lysine is a cornerstone building block in Fmoc-based solid-phase peptide synthesis (SPPS). chempep.comchemicalbook.com Its utility stems from the orthogonal nature of its two protecting groups: the base-labile Fmoc group on the α-amino function and the acid-labile Boc group on the ε-amino side chain. ontosight.ai This differential stability allows for the selective removal of the Fmoc group to enable peptide chain elongation while the Boc group remains intact, preventing unwanted side-chain reactions. chemicalbook.comontosight.ai
Multi-Step Chemical Synthesis Procedures
The synthesis of Fmoc-Lys(Boc)-OH is a multi-step process that requires precise control over reaction conditions to ensure regioselectivity. ontosight.ai The general approach involves the initial protection of the ε-amino group of L-lysine with the tert-butoxycarbonyl (Boc) group. This is a critical step to differentiate the two amine functionalities of lysine (B10760008). Following the successful protection of the side chain, the α-amino group is then protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. ontosight.ai This sequence ensures that the correct protecting groups are installed at their respective positions, yielding the desired Nα-Fmoc-Nε-Boc-L-Lysine derivative. This compound is typically a white solid, soluble in polar organic solvents like DMF and DMSO, and is stored at refrigerated temperatures (2-8°C) to maintain its stability. chempep.comchemicalbook.comsigmaaldrich.com
Properties of Nα-Fmoc-Nε-Boc-L-Lysine
| Property | Value |
|---|---|
| CAS Number | 71989-26-9 iris-biotech.de |
| Molecular Formula | C₂₆H₃₂N₂O₆ iris-biotech.de |
| Molecular Weight | 468.53 g/mol iris-biotech.de |
| Appearance | Solid sigmaaldrich.com |
| Optical Activity | [α]20/D −12±1°, c = 1% in DMF sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Selective Protection Strategies for Amino and Carboxyl Functionalities
The selective protection of lysine's two amino groups is paramount for its successful use in synthesis. openaccesspub.org The high reactivity of the ε-amino group necessitates its effective protection to prevent it from participating in undesired side reactions during peptide coupling. openaccesspub.org The combination of the Fmoc group for the α-amine and the Boc group for the ε-amine is the most widely adopted strategy in SPPS due to its balanced stability and ease of deprotection under orthogonal conditions. chempep.comopenaccesspub.org
Novel approaches to achieve regioselective protection have been explored to enhance efficiency and address environmental concerns. One such method involves the use of supramolecular complexing agents.
Crown Ethers: The 18-crown-6 (B118740) molecule has been investigated as a protective agent for the lysine side chain, particularly for synthesis in aqueous solutions. openaccesspub.org This strategy aims to reduce the reliance on organic solvents. By forming a supramolecular complex with the ε-amino group, 18-crown-6 can effectively shield it, allowing for selective modification of the α-amino group. openaccesspub.org
Organoboranes: Another strategy employs organoborane compounds, such as 9-borabicyclononane (B1260311) (9-BBN), for the simultaneous protection of the α-amino acid group of hydroxylysine. google.com This method has been described for functionalized amino acids and represents an alternative route for achieving selective protection. google.com
Beyond the standard Fmoc/Boc scheme, other protecting groups offer alternative deprotection pathways, which is crucial for synthesizing more complex peptides with branched or modified side chains.
Alternative Side-Chain Protecting Groups for Lysine
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | 2% Hydrazine in DMF |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF |
| 4-Methyltrityl | Mtt | 1% TFA in DCM; or DCM/HFIP/TFE/TES |
Synthesis of Nε-Substituted Lysine Derivatives
The modification of the ε-amino group of lysine allows for the introduction of various functionalities, leading to peptides with unique properties. The synthesis of these derivatives requires robust and regioselective chemical methods.
Regioselective Alkylation and Acylation Approaches
Achieving regioselective alkylation or acylation on the ε-amino group while the α-amino group is protected is a key synthetic challenge.
Acylation of α-amino-ε-caprolactam: One synthetic route to Nα-acyl lysine derivatives involves a three-step process starting from L-lysine. rsc.org First, lysine is converted to α-amino-ε-caprolactam by heating in n-hexyl alcohol. rsc.org This intermediate then undergoes acylation with an acyl chloride to form an α-amide-ε-caprolactam, which is subsequently hydrolyzed under alkaline conditions to yield the final Nα-acylation lysine derivative. rsc.org This method is reported to have fewer steps and a higher yield compared to other literature routes. rsc.org
Sulfonyl Acrylates for Protein Modification: A method for achieving regioselective lysine modification on native proteins utilizes sulfonyl acrylates. nih.gov This reagent reacts selectively with the most reactive, neutral lysine residue, guided by transient hydrogen bonding between the sulfonyl group and the ε-amino group. nih.gov While developed for protein modification, this principle of leveraging the local microenvironment and reagent design is applicable to the broader challenge of regioselective synthesis. mdpi.com
Preparation of Nε-Methylated Lysine Derivatives (e.g., Fmoc-Lys(Boc)(Me)-OH)
N-methylated amino acids are valuable in peptide drug development for modulating biological activity and improving bioavailability. uq.edu.au The synthesis of site-specifically methylated lysine building blocks is therefore of significant interest.
A concise and convenient route has been established for the preparation of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine. researchgate.netnih.govnih.gov One reported methodology involves a one-pot reaction sequence that begins with consecutive reductive benzylation and reductive methylation. nih.gov This is followed by another one-pot reaction for debenzylation via catalytic hydrogenolysis and subsequent protection with a Boc group. nih.gov This building block, Fmoc-Lys(Boc)(Me)-OH, can then be directly incorporated into peptides using solid-phase peptide synthesis to create site-specifically monomethylated lysine residues. researchgate.netchemicalbook.com
Alternative strategies for synthesizing ε-N-methyl-L-lysine have also been described, such as the alkylation of an α-N-benzoyl-ω-N-p-toluenesulphonylamino acid or the reductive methylation of α-N-carbobenzoxy-ε-N-benzyl-L-lysine. cdnsciencepub.comresearchgate.net These methods underscore the variety of synthetic tools available for producing advanced lysine derivatives for peptide chemistry.
One-Pot Reaction Sequences for Methylation
Introduction of Bioconjugation Handles (e.g., Azido (B1232118) Moieties)
The introduction of bioorthogonal handles, such as azido groups, into lysine derivatives allows for specific chemical modifications of peptides and proteins. The azide (B81097) group is stable under typical peptide synthesis conditions and can be selectively reacted using chemistries like the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloadditions. baseclick.eu
One common strategy for synthesizing azido-lysine derivatives involves the orthogonal protection of L-lysine. nih.gov The synthesis can start from commercially available L-lysine hydrochloride, which is converted to its copper complex to selectively protect the α-amino and carboxyl groups. nih.gov After selective Boc protection of the ε-amino group and subsequent removal of the copper, the α-amino group is protected with Fmoc. nih.gov The Boc group is then removed, and the liberated ε-amino group is converted to an azide via a diazotransfer reaction. nih.gov An efficient, two-step synthesis of Fmoc-protected azido amino acids from readily available Fmoc-protected asparagine and glutamine has also been reported, proceeding in good yield without extensive purification. researchgate.net
Furthermore, aqueous diazotransfer protocols have been developed to directly convert lysine's primary amino groups into azides on proteins, sometimes using a copper(II) catalyst. acs.orgresearchgate.net The reaction's pH can be controlled to influence selectivity, with lower pH values (e.g., 8.5) favoring modification of the most accessible or lowest pKa amino groups, such as the N-terminus. tue.nl
Synthesis of Lysine Analogs Incorporating Metal-Binding Ligands
The bifunctional chelator 6-hydrazinonicotinyl (HYNIC) is widely used for labeling peptides with technetium-99m (⁹⁹ᵐTc) for radiopharmaceutical applications. nih.govacs.org To ensure site-specific incorporation, a protected lysine-HYNIC conjugate, Fmoc-N-ε-(HYNIC-Boc)-Lys-OH, was developed for use in SPPS. nih.govacs.org The synthesis involves reacting α-Fmoc-protected lysine with an N-hydroxysuccinimide (NHS) ester of Boc-protected HYNIC. acs.org An optimized synthesis has been reported that avoids the need for HPLC purification of the final product. acs.org
This building block allows for the precise placement of the HYNIC ligand within a peptide sequence. nih.gov Once incorporated, the resulting peptide can be efficiently labeled with ⁹⁹ᵐTc in the presence of a co-ligand, such as tricine (B1662993) or ethylenediamine-N,N'-diacetic acid (EDDA), and a reducing agent like stannous chloride. nih.govscielo.br This method has been successfully used to create ⁹⁹ᵐTc-labeled versions of peptides like salmon calcitonin and LyeTx I derivatives, demonstrating good stability and high radiochemical purity. acs.orgscielo.br
Table 2: Radiolabeling of a HYNIC-Peptide Derivative
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Peptide | 10 µg of LyeTx I-K-HYNIC | - | scielo.br |
| Reducing Agent | 250 µg of SnCl₂·2H₂O | - | scielo.br |
| pH | 7 | - | scielo.br |
| Heating | 15 min at 100 °C | - | scielo.br |
| Radiochemical Purity | - | 87 ± 1 % | scielo.br |
Incorporating strong metal-chelating agents like ethylenediaminetetraacetic acid (EDTA) into peptides creates tools for affinity cleavage, where a peptide binds to a target biomolecule and the chelated metal ion catalyzes cleavage of the target. To achieve this, a protected amino acid analog, N-α-Fmoc-N-ε-tetrabutyl ester-EDTA-L-lysine, was synthesized for use in SPPS. researchgate.net
The synthesis faced challenges with solubility and purification. researchgate.net To overcome these, an initial strategy involved protecting the carboxylic group of N-α-Fmoc-N-ε-Boc-L-Lysine as a benzyl (B1604629) ester. The Boc group was then removed with trifluoroacetic acid (TFA), and the exposed amine was coupled with tetra-t-butyl ester protected EDTA. researchgate.net In general, the preferential ε-acylation of lysine can be achieved by forming a cupric complex of the amino acid, which protects the α-amino and carboxyl groups. The copper can then be conveniently removed using a sequestering agent like EDTA. scispace.com This allows for the specific modification of the ε-amino group with the desired chelating agent. scispace.com
Hydrazinonicotinyl (HYNIC) Derivatives for Radiopharmaceutical Applications
Synthesis of N-Carboxy Anhydride (NCA) Derivatives for Polymerization
Amino acid N-carboxy anhydrides (NCAs) are important monomers for the ring-opening polymerization (ROP) to produce polypeptides. The synthesis of well-defined, complex polypeptide architectures, such as block copolymers, requires NCAs with orthogonal protecting groups. nih.govresearchgate.net
The synthesis of Nε-Fmoc-L-Lysine NCA has been reported, providing a monomer that can be used in combination with other NCAs, like Nε-Boc-L-Lysine NCA, for creating advanced polypeptide structures. mdpi.comdntb.gov.ua The polymerization can be initiated by primary amines, and the orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) groups allows for selective deprotection and further modification. dntb.gov.ua For instance, a block copolymer can be synthesized, and the Fmoc group can be selectively removed to expose primary amines, which can then act as initiators for the growth of a second block, leading to graft or branched polypeptides. nih.govmdpi.com The synthesis of the NCA monomer itself typically involves reacting the N-protected amino acid with an agent like triphosgene. mdpi.com High purity of the NCA monomer is crucial for achieving controlled polymerization and high molecular weight polypeptides. mdpi.com
Orthogonal Protecting Group Chemistry in Fmoc Based Peptide Synthesis
Principles of Fmoc/Boc Orthogonality.numberanalytics.comsigmaaldrich.comontosight.ai
The cornerstone of the Fmoc/Boc orthogonal strategy lies in the differential lability of these two protecting groups to specific chemical conditions. ontosight.aiorganic-chemistry.org The Fmoc group is base-labile, while the Boc group is acid-labile. ontosight.aichempep.com This differential stability allows for the selective deprotection of one amino group while the other remains protected, a critical feature for controlled, stepwise peptide elongation. fiveable.meorganic-chemistry.org
In the context of Fmoc-Lysinol(Boc), the Fmoc group safeguards the α-amino group of the lysinol backbone. ontosight.ai This protection is stable under acidic and neutral conditions but is readily cleaved by a base. chempep.comwikipedia.org The deprotection mechanism is initiated by the removal of a relatively acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). total-synthesis.comnih.gov This leads to a β-elimination reaction, releasing the free α-amino group and generating a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the base. nih.gov
The ε-amino group on the lysinol side chain is protected by the Boc group. ontosight.ai This carbamate-based protection is stable to the basic conditions used to remove the Fmoc group, ensuring the side chain remains unreactive during peptide chain elongation. chempep.comorganic-chemistry.org The Boc group is, however, susceptible to cleavage under acidic conditions. chempep.comorganic-chemistry.org
Base-Labile Fmoc Protection of α-Amino Group
Deprotection Methodologies and Conditions
The successful application of the Fmoc/Boc orthogonal strategy hinges on the precise and efficient removal of each protecting group under its specific conditions.
The standard and most common method for removing the Fmoc group is treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de A typical concentration used is 20% piperidine in DMF. wikipedia.orgiris-biotech.de The reaction is generally rapid, with the deprotection being almost instantaneous. total-synthesis.com Piperidine acts as a base to initiate the elimination reaction and also serves as a scavenger for the resulting dibenzofulvene (DBF) molecule, forming a stable adduct that prevents side reactions. wikipedia.orgscielo.org.mx While piperidine is highly effective, alternatives like 4-methylpiperidine (B120128) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been explored. scielo.org.mxiris-biotech.depeptide.com
| Deprotection Reagent | Typical Concentration | Solvent | Key Characteristics |
| Piperidine | 20% (v/v) | DMF | Most common, rapid deprotection, acts as a DBF scavenger. wikipedia.orgscielo.org.mxiris-biotech.de |
| 4-Methylpiperidine | 20% (v/v) | DMF | Efficient alternative to piperidine. nih.govscielo.org.mx |
| DBU | 2% (v/v) | DMF | Very fast deprotection, non-nucleophilic, often used with a scavenger. peptide.com |
The Boc group is robustly stable to the basic conditions of Fmoc deprotection but is efficiently removed with strong acids, most commonly trifluoroacetic acid (TFA). chempep.comjkchemical.com The deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA. commonorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This intermediate is unstable and readily decarboxylates to yield the free ε-amino group. commonorganicchemistry.com The cleavage is typically performed using a high concentration of TFA, often in a mixture with a scavenger and a solvent like dichloromethane (B109758) (DCM). jkchemical.comcommonorganicchemistry.com
General Steps for TFA-Mediated Boc Deprotection:
Protonation of the tert-butyl carbamate (B1207046) by TFA. commonorganicchemistry.com
Loss of the tert-butyl cation to form a carbamic acid. commonorganicchemistry.com
Decarboxylation of the carbamic acid to release the free amine. commonorganicchemistry.com
The resulting amine is typically obtained as a TFA salt. commonorganicchemistry.com
The orthogonality of the Fmoc and Boc protecting groups is particularly advantageous for performing chemical modifications on the peptide while it is still attached to the solid support (on-resin). sigmaaldrich.com By selectively removing a side-chain protecting group, a specific site on the peptide can be exposed for further reaction, such as cyclization, branching, or the attachment of labels. fiveable.mesigmaaldrich.com
For instance, after the main peptide chain has been assembled using Fmoc chemistry, the acid-labile Boc group on a lysinol residue can be selectively removed on-resin using milder acidic conditions than the final cleavage from the resin. This allows for the specific modification of the newly freed ε-amino group. nih.gov Other protecting groups, such as Mmt (4-methoxytrityl), which can be removed under very mild acidic conditions (e.g., 1-3% TFA in DCM), are also used for such on-resin manipulations, highlighting the versatility of orthogonal protection strategies. sigmaaldrich.comnih.govresearchgate.net This enables the synthesis of complex peptide structures that would be difficult to achieve through other methods. nih.gov
| Protecting Group | Deprotection Condition | Purpose |
| Dde/ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc and Boc, for on-resin side-chain modification. sigmaaldrich.com |
| Mtt | Dilute TFA in DCM (e.g., 1-3%) | Very mild acid-labile, allows for selective deprotection on-resin in the presence of Boc. sigmaaldrich.comresearchgate.net |
| Alloc | Pd(0) catalyst | Orthogonal to both Fmoc and Boc, used for protecting various functional groups. fiveable.me |
Mitigation of Undesirable Side Reactions During Synthesis Cycles
Prevention of O-Acylation and O–N Migration
The incorporation of amino alcohols like lysinol into a peptide sequence introduces a primary hydroxyl group, which presents a unique set of challenges not encountered with standard amino acids. The hydroxyl group is nucleophilic and can be susceptible to undesired O-acylation during the coupling step of the subsequent amino acid. This can lead to the formation of a branched peptide or, more problematically, undergo a subsequent O-to-N intramolecular acyl migration. researchgate.netthieme-connect.com
The O-N acyl shift is a well-documented reaction where an acyl group moves from the oxygen of a β-amino alcohol to the adjacent nitrogen, forming a more thermodynamically stable amide bond. researchgate.netthieme-connect.com While this rearrangement is sometimes exploited intentionally in specific synthetic strategies (the "O-acyl isopeptide method") to overcome solubility issues, it is generally an undesirable side reaction during standard SPPS. researchgate.netnih.gov The rate of this migration is influenced by factors such as pH and the steric environment around the reaction center. nih.gov
To prevent these side reactions when incorporating an amino alcohol, synthetic strategies are carefully chosen:
Late-stage Incorporation: The amino alcohol derivative is often coupled as the final residue at the N-terminus of the peptide, avoiding any subsequent acylation steps.
Resin Anchoring Strategy: A key method for synthesizing C-terminal peptide alcohols involves anchoring the Fmoc-amino alcohol to the resin via its amino group instead of the hydroxyl function. researchgate.net For instance, Fmoc-amino alcohols can be attached to a 2-chlorotrityl chloride resin. thieme-connect.com The peptide chain is then elongated from the C-terminus towards the N-terminus. After the desired sequence is assembled, acylation of the free hydroxyl group of the resin-bound amino alcohol is performed. Following cleavage from the resin, the resulting O-acyl isopeptide is subjected to conditions (e.g., neutral pH) that promote a deliberate and controlled O-N acyl migration to yield the final C-terminal peptide alcohol. researchgate.netthieme-connect.com This approach circumvents direct acylation of the hydroxyl group during chain elongation.
Protecting the Hydroxyl Group: While less common in standard Fmoc-SPPS due to the need for an additional orthogonal protecting group, the hydroxyl group could theoretically be protected with a group that is stable to both piperidine and TFA but can be removed under specific conditions.
It is established that O-acylated β-hydroxy-α-amino acids can often be utilized in Fmoc-based peptide synthesis without significant acyl migration during the synthetic cycles. beilstein-journals.org However, careful control over the coupling and deprotection conditions is paramount.
Strategies to Avoid Aspartimide Formation
Aspartimide formation is a significant and problematic side reaction in Fmoc SPPS that occurs when an aspartic acid (Asp) residue is present in the peptide sequence. nih.goviris-biotech.de The reaction involves the cyclization of the Asp side-chain carboxyl group with the backbone nitrogen of the following amino acid, forming a succinimide (B58015) ring intermediate. biotage.com This process is catalyzed by the basic conditions used for Fmoc removal. nih.gov The aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, and it is also prone to epimerization, leading to a complex mixture of difficult-to-separate byproducts. iris-biotech.de
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible. nih.gov Several strategies have been developed to suppress or eliminate this side reaction:
Modification of Deprotection Conditions: Reducing the basicity or duration of the Fmoc-deprotection step can significantly lower the rate of aspartimide formation. This includes using a weaker base like piperazine (B1678402) or adding an acidic additive such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) Pure to the piperidine solution. nih.govbiotage.com
Sterically Hindering Side-Chain Protecting Groups: Using bulkier protecting groups on the Asp side-chain carboxyl group can sterically hinder the cyclization reaction. biotage.comiris-biotech.de While the standard tert-butyl (OtBu) group offers some protection, more demanding groups like 3-methylpent-3-yl (Mpe) or 2-phenylisopropyl (O-2-PhiPr) have been shown to be more effective. biotage.com
Backbone Protection: The most effective method to completely prevent aspartimide formation is to temporarily protect the amide nitrogen of the peptide bond C-terminal to the Asp residue. nih.goviris-biotech.de This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen prevents the initial cyclization. iris-biotech.de The Dmb group is labile to the final TFA cleavage cocktail. iris-biotech.de
Table 2: Summary of Strategies to Mitigate Aspartimide Formation
| Strategy | Method | Example | Efficacy |
|---|---|---|---|
| Modified Deprotection | Use of weaker bases or acidic additives. | 20% Piperazine in DMF; 0.1M HOBt in 20% Piperidine/DMF. | Reduces but does not eliminate formation. biotage.com |
| Bulky Side-Chain Protection | Increase steric hindrance at the β-carboxyl group. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(O-2-PhiPr)-OH. | Significantly reduces formation. biotage.com |
| Backbone Amide Protection | Block the nucleophilic backbone nitrogen. | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | Complete prevention of the side reaction. nih.goviris-biotech.de |
Compatibility with Automated Solid-Phase Peptide Synthesis Platforms
The Fmoc/tBu chemical strategy is exceptionally well-suited for automation, which has been a major factor in its widespread adoption. nih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision and efficiency. Fmoc-Lysinol(Boc), as a derivative of a natural amino acid alcohol, is designed to be fully compatible with these automated platforms.
Several factors contribute to this compatibility:
Solubility: Fmoc-protected building blocks, including Fmoc-Lysinol(Boc), are generally soluble in the polar organic solvents used in SPPS, such as DMF and dimethyl sulfoxide (B87167) (DMSO), which is essential for efficient delivery and coupling on the automated synthesizer. chempep.com
Standard Protocols: The protection scheme of Fmoc-Lysinol(Boc) aligns perfectly with standard automated Fmoc-SPPS protocols. chempep.com The Fmoc group is removed by the synthesizer's standard delivery of piperidine solution, and the Boc group remains stable until the final manual cleavage step. chempep.compeptide.com
Reaction Monitoring: A key advantage of the Fmoc group in automated synthesis is the ability to monitor the progress of deprotection and coupling reactions in real-time. The fluorenyl moiety cleaved during deprotection has a strong UV absorbance, which can be measured in the waste stream to quantify the efficiency of each step. nih.gov
The use of modified building blocks like Fmoc-Lysinol(Boc) does not typically require significant deviation from the standard operating procedures of an automated synthesizer. The instrument is programmed to deliver the correct volume of the dissolved amino acid derivative for the coupling reaction, just as it would for any of the 20 proteinogenic amino acids. The inherent orthogonality of the protecting groups ensures that the synthesis proceeds as intended, making Fmoc-Lysinol(Boc) a practical and valuable reagent for the automated synthesis of peptides with C-terminal modifications.
Applications of Nα Fmoc Nε Boc L Lysine in Advanced Chemical Biology and Medicinal Chemistry
Design and Synthesis of Complex Peptide Architectures
The bifunctional nature of Nα-Fmoc-Nε-Boc-L-lysine makes it an indispensable tool for constructing intricate peptide architectures that go beyond simple linear chains. The ε-amino group of the lysine (B10760008) side chain serves as a versatile branching point for creating more complex structures. chempep.com
Branched and Multivalent Peptides
Branched peptides, which contain multiple peptide chains attached to a central core, are readily synthesized using Nα-Fmoc-Nε-Boc-L-lysine. chempep.comnih.gov In this approach, the lysine derivative is incorporated into the main peptide chain. After the synthesis of the primary chain is complete, the Boc group on the lysine's ε-amino group can be selectively removed under acidic conditions, leaving the Fmoc-protected N-terminus untouched. chempep.com This newly exposed amine then serves as an initiation point for the synthesis of a second peptide chain, creating a branched structure. This methodology allows for the creation of multivalent peptides, where multiple copies of a specific peptide ligand can be displayed. This multivalency can significantly enhance the binding affinity and biological activity of the peptide. nih.gov
A notable application of this is in the development of antimicrobial peptides. By creating branched structures, researchers can increase the local concentration of the active peptide sequence, leading to enhanced disruption of bacterial cell membranes and improved potency. nih.gov
Dendrimeric Lysine Scaffolds
Taking the concept of branching a step further, Nα-Fmoc-Nε-Boc-L-lysine is instrumental in the construction of dendrimeric lysine scaffolds. mdpi.comfrontiersin.org These are highly branched, tree-like structures built from repeating lysine units. The synthesis typically involves a stepwise approach where each generation of the dendrimer is built by coupling Nα-Fmoc-Nε-Boc-L-lysine to the deprotected amino groups of the previous generation. frontiersin.orgacs.org
The orthogonal protecting groups are crucial for this process. For instance, after coupling Fmoc-Lys(Boc)-OH to a resin, the Fmoc group is removed, and another Fmoc-Lys(Boc)-OH can be coupled to the newly freed α-amino group, while the Boc-protected ε-amino group remains available for further branching in a subsequent step. acs.org This controlled, generational growth allows for the precise construction of dendrimers with a defined number of branches and terminal functional groups. These dendrimeric scaffolds have found applications in drug delivery, where they can encapsulate therapeutic agents, and in the development of synthetic vaccines, where they can present multiple antigenic peptides to the immune system. mdpi.comcymitquimica.com
Cyclic Peptides and Bridged Peptide Constructs
The synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, can be facilitated by Nα-Fmoc-Nε-Boc-L-lysine. thieme-connect.denih.gov In one common strategy, a lysine residue and another amino acid with a reactive side chain (e.g., aspartic acid or glutamic acid) are incorporated into the peptide sequence. After the linear peptide is synthesized, the side-chain protecting groups of these two residues are selectively removed, and a covalent bond, or "bridge," is formed between them, resulting in a cyclic structure. nih.govacs.org
Nα-Fmoc-Nε-Boc-L-lysine, often in conjunction with other orthogonally protected amino acids, plays a key role in these cyclization strategies. nih.govacs.org For example, to form a lactam bridge, Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH might be used. The Alloc and OAll groups can be removed simultaneously using a palladium catalyst, without affecting the Boc or other acid-labile side-chain protecting groups. nih.govnih.gov This allows for on-resin cyclization before the final cleavage and deprotection of the peptide. This method has been employed to create constrained peptides that mimic specific protein conformations, leading to potent enzyme inhibitors and receptor antagonists. nih.govacs.org
Engineering of Peptidomimetics and Chemically Modified Peptides
Nα-Fmoc-Nε-Boc-L-lysine is also a valuable tool for the engineering of peptidomimetics and other chemically modified peptides, which are designed to overcome some of the limitations of natural peptides, such as poor stability and bioavailability. thieme-connect.dechemimpex.com
Incorporation of Site-Specific Modifications
The orthogonal protection scheme of Nα-Fmoc-Nε-Boc-L-lysine allows for the site-specific introduction of various modifications onto the lysine side chain. chempep.com After the peptide has been assembled, the Boc group on the ε-amino group can be removed, and the resulting free amine can be reacted with a wide range of molecules, such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains. chempep.com This enables the creation of peptides with tailored properties for specific applications in research and diagnostics. chemimpex.com
For instance, a concise preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine has been developed for the synthesis of site-specifically lysine monomethylated peptides, which are important for studying epigenetic modifications of histones. researchgate.netchemicalbook.comnih.gov This demonstrates the utility of this building block in creating tools for fundamental biological research.
Development of Enzyme Inhibitors and Therapeutic Agents
The ability to create complex and modified peptide structures using Nα-Fmoc-Nε-Boc-L-lysine has been instrumental in the development of novel enzyme inhibitors and therapeutic agents. google.comnih.gov By designing peptides that mimic the substrate or transition state of an enzyme, researchers can create potent and selective inhibitors. The incorporation of non-natural amino acids or the cyclization of the peptide backbone, facilitated by this lysine derivative, can enhance the inhibitor's binding affinity and resistance to enzymatic degradation.
For example, this building block has been used in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs), a family of enzymes implicated in various diseases. google.comnih.gov Combinatorial libraries of peptides have been synthesized using Nα-Fmoc-Nε-Boc-L-lysine to explore a wide range of chemical diversity and identify potent and selective inhibitors. google.com Furthermore, it has been used in the preparation of dimeric RGD peptide-paclitaxel conjugates for targeted drug delivery to tumors. cymitquimica.com
Butyrylcholinesterase Inhibitors
Amino acid analogues featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) group have been identified as a promising scaffold for the development of selective inhibitors for butyrylcholinesterase (BChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's. nih.govnih.gov The aromatic Fmoc group bears a structural resemblance to previously identified inhibitors and is a key contributor to the inhibitory activity. nih.gov
Studies have singled out Fmoc-protected derivatives of leucine, lysine, and tryptophan as selective inhibitors of BChE. nih.govnih.gov The significance of the side-chain protecting group is notable; for instance, the inclusion of a tert-butoxycarbonyl (Boc) group on the side chain of Fmoc-tryptophan resulted in an eightfold lower inhibition constant (KI), indicating a significant increase in binding affinity. nih.gov
Computational docking and molecular dynamics simulations have further explored these interactions, identifying Fmoc-Lysine(Boc) and Fmoc-Tryptophan(Boc) as particularly strong candidates for BChE inhibition. calstate.educalstate.edu These studies suggest that the presence of both Fmoc and Boc protecting groups contributes to more stable and favorable interactions within the enzyme's active site. calstate.edu The length of the amino acid's side chain was also found to be influential, as it helps to optimally position the Fmoc group for significant pi-stacking interactions with key residues in the enzyme. calstate.edu
Table 1: Research Findings on Fmoc-Amino Acid-Based BChE Inhibitors
| Compound Group | Key Findings | Reference(s) |
|---|---|---|
| Fmoc-Amino Acids | Identified as a scaffold for selective BChE inhibitors. | nih.govnih.gov |
| Fmoc-Lysine | Shown to be a selective inhibitor of BChE. | nih.govnih.gov |
| Fmoc-Lysine(Boc) | Identified as a top candidate in computational studies due to stable binding modes. | calstate.educalstate.edu |
Histone Deacetylase (HDAC) Substrate Peptidomimetic Inhibitors
Histone deacetylases (HDACs) are crucial enzymes in gene expression regulation, and their inhibition is a key therapeutic strategy in areas such as oncology. iris-biotech.deiris-biotech.deacs.org Substrate peptidomimetic inhibitors (SPIs) that mimic natural histone substrates but contain a non-natural amino acid capable of chelating the zinc(II) ion in the HDAC active site are an effective class of inhibitors. iris-biotech.deiris-biotech.de
Nα-Fmoc-Nε-Boc-L-Lysine serves as an essential starting point for creating these specialized amino acids. The lysine framework is synthetically modified to incorporate various zinc-binding groups into the side chain. acs.org These custom-designed building blocks are then readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). acs.org This approach allows for the rapid generation of peptide-based inhibitor libraries to screen for potency and selectivity against different HDAC isoforms. acs.org
For example, a series of SPIs based on the histone H3 lysine 27 (H3K27) tail were synthesized, where the natural lysine was replaced by a modified amino acid designed to bind zinc. One such analogue proved to be a potent inhibitor of the core NuRD corepressor complex, which includes HDAC1. acs.org
Table 2: Modified Amino Acid Building Blocks for HDAC Inhibitor Synthesis
| Building Block | Application | Reference(s) |
|---|---|---|
| Fmoc-Asu(NH-OtBu)-OH | Synthesis of H3K27 peptide inhibitor active against the NuRD corepressor complex (HDAC1). | acs.org |
| Fmoc-Lys(carbamoyl-OtBu)-OH | Used to create SPIs with zinc-chelating properties for HDAC inhibition. | iris-biotech.deiris-biotech.de |
Synthesis of Peptides for Epigenetic Studies
The study of epigenetics heavily relies on the availability of synthetic peptides that accurately mimic histone tails with specific post-translational modifications (PTMs). Nα-Fmoc-Nε-Boc-L-Lysine is a critical reagent for this purpose, enabling the investigation of modifications like methylation and acetylation. acs.org
The standard method for synthesizing peptides containing methylated lysine for epigenetic research is Fmoc-based SPPS. acs.org Nα-Fmoc-Nε-Boc-L-Lysine is the precursor to the building blocks needed to introduce site-specific lysine methylation. For instance, N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine is synthesized and used to incorporate monomethylated lysine into histone tail peptide sequences. chemicalbook.comnih.govresearchgate.net Similarly, derivatives for di- and trimethyllysine can be prepared and used in SPPS. acs.org
These synthetic peptides are indispensable tools for:
Studying "Reader" Proteins: Identifying and characterizing proteins that bind to specific PTMs, such as the bromodomains that recognize acetylated lysines. nih.gov
Investigating Enzyme Specificity: Probing the substrate requirements and activity of "writer" and "eraser" enzymes like histone acetyltransferases (HATs) and HDACs. nih.govru.nl
Developing Combinatorial Libraries: Creating large libraries of peptides with various combinations of PTMs to perform high-throughput screening of histone-protein interactions. nih.gov
The use of these building blocks ensures the creation of structurally precise and pure peptides, which is crucial for obtaining reliable results in biological assays. chemicalbook.comresearchgate.net Furthermore, peptides incorporating these modified lysines can exhibit enhanced stability against enzymatic degradation, which is advantageous for in vitro studies. nih.gov
Construction of Peptides for Radiopharmaceutical Development
In the field of nuclear medicine, peptides are used to deliver radionuclides to specific targets, such as tumors, for imaging or therapy. This requires the stable and site-specific attachment of a chelating agent to the peptide, which then binds the metallic radionuclide. nih.gov
Nα-Fmoc-Nε-Boc-L-Lysine is instrumental in this process. Its orthogonally protected side chain provides a chemical handle for the covalent attachment of a bifunctional chelator during SPPS. nih.gov A prime example is the synthesis of Fmoc-N-epsilon-(hynic-Boc)-Lysine, a derivative that incorporates the hydrazinonicotinamide (hynic) chelator, well-known for binding Technetium-99m (Tc-99m). nih.gov This specialized amino acid building block can be incorporated at any desired position within a peptide sequence using standard Fmoc-SPPS protocols. nih.goviaea.org
This strategy offers total control over the site of radiolabeling, which is critical for preserving the peptide's biological activity and optimizing its pharmacokinetic properties. nih.gov This approach has been successfully used to synthesize a Tc-99m-labeled version of salmon calcitonin and is broadly applicable to the development of a wide range of peptide-based radiopharmaceuticals, including inhibitors of prostate-specific membrane antigen (PSMA) for cancer diagnostics. nih.govgoogle.com The versatility of this method makes it suitable for combinatorial approaches to discover new and improved peptide radiopharmaceuticals. nih.gov
Integration into DNA-Encoded Chemical Libraries
DNA-encoded chemical libraries (DELs) have emerged as a powerful technology for drug discovery, enabling the synthesis and screening of immense numbers of compounds. nih.gov The technology relies on chemical reactions that are compatible with DNA, which is sensitive to harsh conditions. delivertherapeutics.com
Fmoc-based peptide synthesis has been successfully adapted for the construction of peptide DELs. delivertherapeutics.comresearchgate.net Nα-Fmoc-Nε-Boc-L-Lysine is a key building block in this methodology. acs.org Studies have shown that the traditional Boc protecting group strategy for the lysine side chain is robust and compatible with the aqueous, mild conditions required for on-DNA synthesis. delivertherapeutics.comacs.org The Fmoc-Lys(Boc)-OH monomer couples efficiently to DNA-conjugated amines, and DNA-compatible conditions for the removal of both the Fmoc and Boc groups have been developed. acs.org
The utility of this building block is also demonstrated in solid-phase syntheses that serve as a precursor to library generation. For example, Fmoc-L-Lys(Boc)-Wang resin has been used as the starting point for the solid-phase synthesis of various biologically active small molecules, which were later identified through DEL screening. nih.gov This highlights the role of Fmoc-Lys(Boc)-OH as a versatile and reliable tool for constructing the diverse chemical structures found in DELs. nih.govnih.gov
Bioconjugation and Biofunctionalization Strategies
The ability to attach peptides to other molecules or surfaces is fundamental to many diagnostic and therapeutic applications. Nα-Fmoc-Nε-Boc-L-Lysine is a central component in these bioconjugation strategies. chemimpex.comchempep.comchemimpex.com
The key to its utility is the ε-amino group of the lysine side chain. During peptide synthesis, this group is protected by the Boc group. After the peptide has been fully assembled, the Boc group can be selectively removed under acidic conditions, while the rest of the peptide remains intact. chempep.com This exposes a uniquely reactive primary amine on the lysine side chain, which serves as a convenient handle for site-specific modification. chempep.com
This nucleophilic amine can be targeted with a wide array of reagents to attach various functional moieties, including:
Fluorescent Dyes and Quenchers: For creating probes to study protein-protein interactions, enzyme activity, and cellular imaging. chempep.com
Biotin: For use in affinity purification, immobilization, and detection assays. chempep.com
Polyethylene Glycol (PEG) Chains: For improving the solubility, stability, and pharmacokinetic profile of therapeutic peptides. chempep.com
Other Biomolecules: For creating complex constructs like antibody-drug conjugates or attaching peptides to surfaces for diagnostic arrays. netascientific.com
This strategy provides precise control over the location and stoichiometry of the conjugation, which is essential for creating well-defined and functional bioconjugates. chemimpex.comnetascientific.com
Site-Specific Attachment of Probes and Tags (e.g., Fluorescent Dyes, Biotin, PEGylation)
The ability to selectively deprotect the ε-amino group of the lysine side chain, while the peptide backbone remains protected and anchored to a solid support, is a significant advantage of using Nα-Fmoc-Nε-Boc-L-lysine. chempep.com This allows for the precise, site-specific attachment of a variety of molecular probes and tags. chempep.comnih.gov
Fluorescent Dyes: After incorporating Fmoc-Lys(Boc)-OH into a peptide sequence via standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group on the lysine side chain can be selectively removed using acidic conditions. chempep.com The now-free ε-amino group serves as a nucleophilic handle for conjugation with fluorescent dyes. This process is crucial for creating fluorescently-labeled peptides used in cellular imaging, protein interaction studies, and diagnostic assays. nih.govchempep.com For example, FITC (fluorescein isothiocyanate) can be attached to serve as a pH- and metal ion-sensitive fluorescence probe. medchemexpress.com
Biotin: Biotinylation, the attachment of biotin, is a widely used technique for labeling and purifying proteins and peptides. Fmoc-L-Lys(Biotin)-OH, a derivative where biotin is already attached to the lysine side chain, can be directly incorporated during peptide synthesis. iris-biotech.desigmaaldrich.com Alternatively, the ε-amino group of a lysine residue, introduced using Fmoc-Lys(Boc)-OH, can be deprotected and subsequently reacted with an activated biotin derivative. This specific tagging is instrumental in developing probes for affinity chromatography, immunoassays, and other detection methods based on the high-affinity interaction between biotin and streptavidin. chempep.comiris-biotech.de
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a common strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins. sigmaaldrich.com Nα-Fmoc-Nε-Boc-L-lysine facilitates site-specific PEGylation. By deprotecting the lysine side chain, a PEG polymer with a reactive group can be precisely attached. chempep.com This modification can enhance solubility, increase stability in biological fluids, and reduce immunogenicity. sigmaaldrich.com Specialized derivatives, such as N-Fmoc-N'-(azido-PEG4)-L-Lysine, further streamline this process by incorporating a PEG spacer and an azide (B81097) group for "click chemistry" conjugation. broadpharm.combroadpharm.com
Table 1: Examples of Probes and Tags Attached Using Lysine Derivatives
| Tag/Probe | Lysine Derivative Used | Purpose |
|---|---|---|
| Fluorescent Dyes (e.g., FITC) | Fmoc-Lys(Boc)-OH followed by dye conjugation | Cellular imaging, protein tracking, diagnostic assays. nih.govmedchemexpress.com |
| Biotin | Fmoc-L-Lys(Biotin)-OH or Fmoc-Lys(Boc)-OH | Affinity purification, immunoassays, molecular detection. chempep.comiris-biotech.de |
| PEG Chains | Fmoc-Lys(Boc)-OH or specialized PEGylated lysine derivatives | Improving drug solubility, stability, and pharmacokinetics. sigmaaldrich.combroadpharm.com |
Development of Targeted Drug Delivery Systems
Nα-Fmoc-Nε-Boc-L-lysine is a critical component in the design of sophisticated drug delivery systems that can target specific cells or tissues, thereby increasing therapeutic efficacy and minimizing side effects. chemimpex.comchemimpex.com The lysine side chain acts as a versatile anchor point for attaching targeting ligands, drugs, or imaging agents. chemicalbook.in
For instance, researchers have utilized this compound to synthesize peptide-drug conjugates. chemimpex.com A well-known strategy involves creating conjugates of peptides containing the Arg-Gly-Asp (RGD) sequence, which targets integrin receptors often overexpressed on tumor cells. chemicalbook.inrsc.org By incorporating a lysine residue using Fmoc-Lys(Boc)-OH, a cytotoxic drug like paclitaxel (B517696) or an imaging agent such as a DOTA-chelated metal ion can be attached to the peptide. chemicalbook.inrsc.org This targeted approach ensures that the therapeutic or diagnostic payload is delivered preferentially to the tumor site. The orthogonal protecting groups of Fmoc-Lys(Boc)-OH are essential for building these complex, multi-component systems in a controlled, stepwise manner. rsc.org
Creation of Modified Peptides for Diagnostic Assays
The development of highly specific and sensitive diagnostic assays often relies on engineered peptides that can act as biomarkers or capture agents. chemimpex.com Nα-Fmoc-Nε-Boc-L-lysine is instrumental in this field. It allows for the creation of peptides with specific modifications that are crucial for their diagnostic function. chemimpex.com
For example, lysine residues within a peptide sequence can be modified to attach reporter molecules, such as enzymes or radioisotopes, used in enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs). Furthermore, the lysine side chain can be used to immobilize the peptide onto a solid surface, such as a microplate or a biosensor chip, a key step in creating diagnostic devices. chemimpex.com The ability to introduce these modifications at precise locations without altering the peptide's primary sequence is paramount for maintaining its specific binding properties, a feat made possible by the strategic use of Fmoc-Lys(Boc)-OH. chemimpex.com
Application in Biomaterial and Scaffold Design
Beyond medicinal chemistry, Nα-Fmoc-Nε-Boc-L-lysine and related Fmoc-amino acids are pivotal in the bottom-up fabrication of advanced biomaterials, particularly for tissue engineering and regenerative medicine.
Self-Assembling Fmoc-Peptide-Based Hydrogels
Fmoc-amino acids, including Fmoc-L-Lysine, have a remarkable ability to self-assemble into ordered nanostructures, such as nanofibers and nanotubes, which can entangle to form hydrogels. researchgate.netnih.gov These hydrogels, which consist of a high percentage of water, are excellent mimics of the natural extracellular matrix (ECM). nih.govgoogle.com
The self-assembly is driven by a combination of non-covalent interactions: π-π stacking between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. researchgate.net By incorporating Fmoc-L-Lysine, which has a positively charged side chain (after deprotection), it is possible to create hydrogels with specific properties. For example, co-assembly of Fmoc-L-Lysine with an oppositely charged Fmoc-amino acid can create stable, self-supporting hydrogels through electrostatic interactions. researchgate.net These materials have shown significant potential in applications like wound healing, as the lysine component can confer antibacterial properties, while the Fmoc-group provides anti-inflammatory benefits. nih.gov
Table 2: Research Findings on Fmoc-Peptide Hydrogels
| Fmoc-Peptide System | Key Findings | Application |
|---|---|---|
| Fmoc-L-Leucine / Fmoc-L-Lysine | Co-assembles into nanoribbons forming a hydrogel with broad-spectrum antibacterial activity. researchgate.net | Antibacterial biomaterials. researchgate.net |
| Fmoc-LIVAGK | Lysine substitution enhanced antibacterial effect; Fmoc-group provided anti-inflammatory action and improved biocompatibility. nih.gov | Accelerated wound healing. nih.gov |
| Fmoc-Lys(Fmoc)-Asp | Forms a "hypergelator" at very low concentrations through an unusual two-step assembly process. researchgate.net | Advanced biomedical products. researchgate.net |
Lysine-Appended Polydiacetylene Scaffolds for Cell Adhesion
In the field of tissue engineering, creating scaffolds that promote cell adhesion and growth is a primary goal. Lysine-appended polydiacetylene (PDA) scaffolds are a promising class of biomaterials for this purpose. nih.govacs.org These scaffolds are fabricated through the self-assembly and subsequent polymerization of diacetylene monomers that have been functionalized with lysine. nih.govacs.org
The use of lysine derivatives with orthogonal protecting groups, such as Nα-Fmoc and Nε-Boc, allows for precise control over the chemical properties of the resulting polymer surface. nih.govacs.org A study demonstrated that by tuning the protecting groups on the appended lysine, the wettability and surface chemistry of the PDA scaffold could be controlled. Interestingly, a polymer with a balance of hydrophobicity and hydrophilicity, achieved with a free α-amino group and a Boc-protected ε-amino group on the lysine, showed superior adhesion and spreading of human mesenchymal stem cells compared to more hydrophobic or more hydrophilic variants. nih.govacs.org This highlights the molecular-level control afforded by protected lysine derivatives in designing biomaterials tailored for specific cellular interactions. nih.govacs.org
Analytical Methodologies for Research on Nα Fmoc Nε Boc L Lysine and Its Conjugates
Chromatographic Separation Techniques (e.g., HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-Lysinol(Boc) and related compounds. Due to the aromatic nature of the fluorenylmethoxycarbonyl (Fmoc) group, these compounds are strongly chromophoric, allowing for sensitive detection using UV-Vis spectrophotometry, typically at wavelengths around 265 nm, 289 nm, or 301 nm. mdpi.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of analysis. In this technique, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a gradient of acetonitrile (B52724) or methanol (B129727) in water, often with an acidic modifier like trifluoroacetic acid (TFA). researchgate.net The high hydrophobicity of the Fmoc group results in a significant retention time, which facilitates the separation of the desired compound from non-Fmoc-containing impurities. Commercial suppliers of Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH and Fmoc-Lysinol(Boc), routinely use HPLC to certify purities of ≥98% or higher. netascientific.comcarlroth.com
Beyond simple purity checks, chromatographic techniques are indispensable for the isolation and purification of peptide-oligonucleotide conjugates or other complex molecules synthesized using Fmoc-Lysinol(Boc). nih.govgoogle.com After synthesis and cleavage from the solid support, the crude product is a mixture containing the target molecule, truncated sequences, and byproducts from the cleavage of protecting groups. Preparative RP-HPLC is employed to purify the crude mixture, separating the desired conjugate based on its unique retention characteristics. The collected fractions are then analyzed by analytical HPLC to confirm their purity before lyophilization. google.comrcsi.com
Table 1: Typical HPLC Systems for Purity Analysis of Fmoc-Protected Amino Acids
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C8 or C18, 4.6 x 250 mm | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | Acidic modifier to improve peak shape and solubilize the peptide. |
| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) | Organic solvent to elute compounds from the column. |
| Gradient | 5% to 95% B over 20-30 minutes | A gradual increase in organic solvent concentration allows for the separation of compounds with varying polarities. |
| Detection | UV at 214 nm & 265 nm | 214 nm for the peptide backbone and 265 nm for the Fmoc group. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Confirmation
While chromatography assesses purity, spectroscopic methods provide definitive structural confirmation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For Fmoc-Lysinol(Boc), the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of all its components. researchgate.net Key signals include the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the protons of the tert-Butoxycarbonyl (Boc) group (a singlet around 1.4 ppm), and specific protons on the lysine (B10760008) side chain and the fluorenyl group. researchgate.netchemicalbook.comresearchgate.net Studies on similar molecules, like α-Fmoc-ε-t-Boc-lysine, have used ¹H NMR to investigate intermolecular interactions within micelles, demonstrating the utility of NMR in understanding the behavior of these compounds in solution. researchgate.net
Mass Spectrometry (MS) provides an accurate determination of the molecular weight of the compound, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For Fmoc-Lysinol(Boc) (Molecular Formula: C₂₆H₃₄N₂O₅), the expected molecular weight is approximately 454.6 g/mol . netascientific.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. In the analysis of conjugates, MS is invaluable for verifying the successful coupling of the amino acid derivative to a peptide or other molecule. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence peptide conjugates by inducing fragmentation and analyzing the resulting daughter ions. Isotope-labeled versions of Fmoc-Lys(Boc)-OH, using ¹³C and ¹⁵N, are also available for use in quantitative proteomics and biomolecular NMR studies. isotope.commedchemexpress.comisotope.com
Table 2: Key Spectroscopic Data for Fmoc-Lysine Derivatives
| Technique | Feature | Expected Observation for Fmoc-Lysine Derivatives | Reference |
|---|---|---|---|
| ¹H NMR | Fmoc Aromatic Protons | Multiplets between 7.3 - 7.8 ppm | researchgate.net |
| Boc Protons | Singlet around 1.4 ppm | researchgate.net | |
| Lysine Chain Protons | Aliphatic signals between 1.2 - 3.5 ppm | researchgate.netresearchgate.net | |
| ¹³C NMR | Fmoc Carbons | Aromatic signals between 120 - 144 ppm | researchgate.net |
| Boc Carbonyl | Signal around 156 ppm | researchgate.net |
| Mass Spec. | Molecular Ion Peak [M+H]⁺ | For Fmoc-Lysinol(Boc): ~455.25 m/z | netascientific.comresearchgate.net |
Quantitative Analysis of Fmoc-Derivatized Solid Supports
In Solid-Phase Peptide Synthesis (SPPS), the first amino acid is anchored to a solid support (resin). The quantity of this first residue, known as the resin loading, determines the maximum theoretical yield of the synthesis. Accurate determination of the Fmoc loading is therefore crucial. The most common method involves cleaving the Fmoc group from a known weight of the derivatized resin and quantifying the released chromophore.
The standard procedure uses a solution of a secondary amine base, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to cleave the base-labile Fmoc group. mdpi.comresearchgate.net This reaction releases dibenzofulvene (DBF), which can subsequently react with piperidine to form a dibenzofulvene-piperidine adduct. mdpi.comnih.gov This adduct has a strong UV absorbance maximum around 301 nm. mdpi.com By measuring the absorbance of the solution using a UV-Vis spectrophotometer and applying the Beer-Lambert law (A = εcl), the concentration of the adduct, and thus the original Fmoc loading on the resin, can be calculated. mdpi.comresearchgate.net The molar extinction coefficient (ε) for the adduct is a known value (e.g., 7800 M⁻¹cm⁻¹ at 301 nm). mdpi.com
While piperidine is widely used, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed. nih.gov DBU treatment also releases DBF, but the unassociated DBF is quantified instead. nih.gov An alternative to spectrophotometry is the analysis of the released DBF by gas chromatography (GC), which has been shown to give results comparable to UV methods. nih.gov Other, less common methods for quantifying functional groups on solid supports include the ninhydrin (B49086) test. researchgate.net
Table 3: Comparison of Methods for Quantifying Fmoc Loading
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| UV-Vis Spectrophotometry (Piperidine) | Cleavage of Fmoc group with piperidine, followed by measurement of the dibenzofulvene-piperidine adduct's absorbance. mdpi.com | Simple, rapid, and widely adopted. | Potential for incomplete cleavage or degradation of the adduct. |
| UV-Vis Spectrophotometry (DBU) | Cleavage of Fmoc group with DBU, followed by measurement of the dibenzofulvene absorbance. nih.gov | May offer more quantitative cleavage in some cases. | Less commonly used; requires a different extinction coefficient. |
| Gas Chromatography (GC) | Cleavage of Fmoc group with DBU, followed by quantitative analysis of the released dibenzofulvene by GC. nih.gov | High precision and accuracy. | Requires more specialized equipment and longer analysis time. |
| Ninhydrin Test | Reaction of free amino groups (after Fmoc removal) with ninhydrin to produce a colored compound for quantification. researchgate.net | Useful for quantifying free amines directly. | Can be less accurate for sterically hindered amines. researchgate.net |
Application in Amino Acid Analysis Methods (e.g., Fmoc-Cl Method)
Beyond its use as a protecting group, the Fmoc moiety is central to a highly sensitive method for amino acid analysis. The "Fmoc-Cl method" involves the pre-column derivatization of primary and secondary amino acids with 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govtandfonline.com This reaction attaches the highly fluorescent Fmoc group to the amino acids.
The derivatization is typically carried out in a buffered alkaline solution (e.g., borate (B1201080) buffer). nih.govoup.com The resulting Fmoc-amino acid derivatives are very stable and can be readily separated by RP-HPLC and detected with high sensitivity using a fluorescence detector. nih.govtandfonline.com This method offers several advantages over older techniques, including stable derivative formation, low detection limits (in the femtomole range), and good reproducibility, which permits the automated analysis of many samples. nih.gov
The combination of Fmoc-Cl derivatization with LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) provides even greater selectivity and sensitivity. nih.gov The attachment of the apolar Fmoc group allows for the purification of the derivatized amino acids from the sample matrix using a simple solid-phase extraction (SPE) step, which reduces ion suppression during mass spectrometry analysis. nih.gov This powerful analytical technique is routinely applied for amino acid profiling in various biological tissues and fluids. nih.govresearchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| Nα-Fluorenylmethoxycarbonyl-Nε-tert-butoxycarbonyl-L-lysinol | Fmoc-Lysinol(Boc) | Primary subject of the article; a protected amino alcohol. |
| Nα-Fluorenylmethoxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine | Fmoc-Lys(Boc)-OH | A protected amino acid, structurally similar to the primary subject. |
| Fluorenylmethoxycarbonyl | Fmoc | A base-labile protecting group for amines. |
| tert-Butoxycarbonyl | Boc | An acid-labile protecting group for amines. |
| High-Performance Liquid Chromatography | HPLC | Analytical separation technique. |
| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC | A mode of HPLC. |
| Acetonitrile | - | Organic solvent used in HPLC. |
| Trifluoroacetic Acid | TFA | Acidic modifier used in HPLC and for Boc group cleavage. |
| Nuclear Magnetic Resonance | NMR | Spectroscopic technique for structure elucidation. |
| Mass Spectrometry | MS | Analytical technique for determining molecular weight. |
| Solid-Phase Peptide Synthesis | SPPS | A method for synthesizing peptides on a solid support. |
| Dimethylformamide | DMF | A polar aprotic solvent used in SPPS. |
| Piperidine | - | A secondary amine base used for Fmoc group cleavage. |
| Dibenzofulvene | DBF | The chromophoric byproduct of Fmoc cleavage. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | An organic base used for Fmoc group cleavage. |
| Gas Chromatography | GC | Analytical separation technique. |
| Ninhydrin | - | A chemical reagent used to detect amines. |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | A reagent used to derivatize amino acids for analysis. |
Emerging Research Frontiers and Future Prospects
Exploration of Novel Lysine (B10760008) Derivatizations and Multivalency
The inherent structure of lysine, with its two amino groups, makes it an ideal scaffold for creating multivalent systems—molecules that can present multiple functional units. nih.govmdpi.com This multivalency is a key area of research, as it can dramatically enhance the binding affinity and specificity of molecules to their targets. nih.govrsc.org Researchers are actively exploring novel derivatizations of lysine to construct complex structures like dendrimers and branched peptides. nih.govrsc.org
Lysine-based dendrimers, for instance, are well-defined, highly branched molecules that can be used as efficient nanocarriers for drugs and genes. rsc.org Their biocompatibility and low toxicity make them particularly promising for biomedical applications. rsc.orgresearchgate.net The synthesis of these multivalent structures often relies on solid-phase peptide synthesis (SPPS), utilizing orthogonally protected lysine derivatives to control the step-by-step assembly of the branched architecture. nih.govacs.org
Recent studies have focused on creating diverse molecular scaffolds by modifying lysine residues. stanford.edumdpi.com These scaffolds can be decorated with various functional groups, including bioactive peptides, imaging agents, and polymers, to create multifunctional constructs. stanford.eduencyclopedia.pub For example, "click chemistry" has been employed to attach different molecules to lysine-based scaffolds, offering a versatile and efficient method for creating complex bioconjugates. researchgate.netsigmaaldrich.comnih.gov
Table 1: Examples of Novel Lysine Derivatizations and Their Applications
| Derivatization Approach | Resulting Structure | Key Features | Potential Applications |
|---|---|---|---|
| Iterative Solid-Phase Synthesis | Lysine Dendrimers rsc.orgfrontiersin.org | Multivalency, biocompatibility, defined structure rsc.org | Drug and gene delivery, nanocarriers rsc.orgresearchgate.net |
| Orthogonal Protection Strategies | Branched Peptides nih.govrsc.org | Multiple copies of bioactive sequences, enhanced stability nih.gov | Antimicrobial therapeutics, targeted therapies nih.gov |
| "Click" Chemistry Conjugation | Functionalized Scaffolds researchgate.netnih.gov | Modular and efficient derivatization nih.gov | Multimodal imaging probes, targeted drug delivery nih.gov |
| Polymer Conjugation | Peptide-Polymer Hybrids stanford.eduresearchgate.net | Comb-like architectures, tunable properties stanford.edu | Tissue engineering, MRI contrast agents stanford.edu |
Advanced Applications in Targeted Drug Delivery and Theranostics
The development of sophisticated drug delivery systems that can specifically target diseased cells while sparing healthy tissue is a major goal in medicine. Fmoc-Lysinol(Boc) and its derivatives are proving to be invaluable in this pursuit. Lysine-based structures are being engineered to create targeted drug delivery vehicles that can improve therapeutic outcomes. chemicalbook.comchemicalbook.in
One promising strategy involves the creation of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically recognizes a target on cancer cells. Lysine residues are often used as conjugation sites for the drug molecules. researchgate.net Similarly, lysine-based dendrimers are being developed as carriers for anticancer drugs, with the potential to encapsulate and deliver therapeutic agents directly to tumors. encyclopedia.pubtandfonline.com
Furthermore, the integration of diagnostic and therapeutic capabilities into a single agent, a field known as theranostics, is a rapidly advancing area. Lysine-based scaffolds are being utilized to create theranostic agents that can both image tumors and deliver a therapeutic payload. chemicalbook.comchemicalbook.in For instance, DOTA-conjugated multivalent cyclic-RGD peptide dendrimers synthesized using lysine derivatives are being investigated for tumor targeting and imaging. chemicalbook.comchemicalbook.in
Development of "Smart" Stimuli-Responsive Polypeptide Nanocarriers
"Smart" nanocarriers that can respond to specific stimuli in their environment, such as changes in pH or redox potential, represent a significant leap forward in drug delivery technology. mdpi.com Polypeptides containing lysine and other amino acids like histidine and cysteine are being synthesized to create nanoparticles that can release their cargo in response to the specific conditions found in the tumor microenvironment or within cells. mdpi.comresearchgate.net
For example, the presence of histidine can confer pH-sensitivity, allowing the nanocarrier to swell and release its contents in the acidic environment of endosomes. mdpi.comnih.gov Cysteine residues can form disulfide bonds that stabilize the nanoparticle in the bloodstream but are cleaved in the reducing environment inside a cell, triggering drug release. mdpi.comresearchgate.net The amino groups of lysine play a crucial role in these systems by providing sites for drug conjugation and by interacting with nucleic acids for gene delivery applications. mdpi.comnih.gov
Research in this area focuses on synthesizing amphiphilic polypeptides that can self-assemble into nanoparticles. mdpi.com The combination of different amino acids allows for fine-tuning the properties of these nanocarriers to achieve the desired stimuli-responsive behavior. researchgate.netmdpi.com
Table 2: Stimuli-Responsive Polypeptide Nanocarriers
| Stimulus | Key Amino Acid(s) | Mechanism of Action | Application |
|---|---|---|---|
| pH | Histidine, Lysine mdpi.comnih.gov | Protonation of histidine in acidic endosomes leads to swelling and release. mdpi.comnih.gov | Intracellular drug and gene delivery mdpi.com |
| Redox | Cysteine, Lysine mdpi.comresearchgate.net | Cleavage of disulfide bonds in the reducing intracellular environment triggers cargo release. mdpi.com | Targeted cancer therapy mdpi.com |
| Enzymes | Glutamic acid, Lysine mdpi.com | Degradation of peptide bonds by tumor-overexpressed proteases. mdpi.com | Site-specific drug release mdpi.com |
Continued Refinement of Synthetic Strategies for Enhanced Efficiency and Fidelity
The successful development of the advanced applications described above hinges on the ability to synthesize complex peptide and polypeptide structures with high efficiency and precision. Therefore, a significant area of ongoing research is the refinement of synthetic strategies.
Solid-phase peptide synthesis (SPPS) remains the cornerstone of peptide synthesis, with the Fmoc/tBu strategy being the most widely used due to its mild reaction conditions. bachem.commdpi.com Researchers are continuously working to improve SPPS protocols by developing new resins, linkers, and protecting groups to enhance yields and purity, especially for long or difficult sequences. beilstein-journals.orgmdpi.com
The development of orthogonal protecting groups is particularly important for the synthesis of branched and modified peptides. These protecting groups can be selectively removed without affecting other parts of the molecule, allowing for precise, site-specific modifications. For example, the use of Dde or ivDde protecting groups on lysine side chains allows for selective deprotection and subsequent modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
